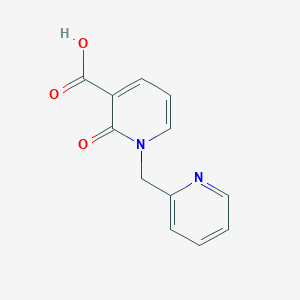

2-Oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

2-oxo-1-(pyridin-2-ylmethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c15-11-10(12(16)17)5-3-7-14(11)8-9-4-1-2-6-13-9/h1-7H,8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQQRWQKKUWSDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN2C=CC=C(C2=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of pyridine-2-carbaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that derivatives of dihydropyridine compounds exhibit notable antibacterial and antifungal properties. For instance, studies have shown that 2-Oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridine-3-carboxylic acid can act against various microbial strains, making it a candidate for developing new antimicrobial agents .

Anticancer Properties

The compound has been investigated for its potential anticancer effects. In vitro studies suggest that it may induce apoptosis in cancer cells by modulating cellular pathways involved in cell survival and death. This mechanism highlights the importance of dihydropyridine derivatives in cancer therapy research .

Enzyme Inhibition

Another promising application is as an enzyme inhibitor. Compounds similar to 2-Oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridine-3-carboxylic acid have been shown to inhibit enzymes such as acetylcholinesterase, which is crucial in treating neurodegenerative diseases like Alzheimer's .

Organic Synthesis Applications

Building Block in Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and cycloadditions, makes it valuable for synthesizing more complex molecules .

Synthesis of Heterocycles

The dihydropyridine structure allows for the synthesis of a range of heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals. The functional groups present can be modified to create derivatives with specific biological activities .

Materials Science Applications

Polymer Chemistry

In materials science, 2-Oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridine-3-carboxylic acid can be used to develop new polymers with enhanced properties. Its reactivity can be harnessed to create cross-linked networks or copolymers that exhibit improved mechanical strength and thermal stability .

Nanotechnology

The compound's unique structure may also find applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with metal ions can be exploited to create nanomaterials with specific functionalities .

Case Studies

Mechanism of Action

The mechanism of action of 2-Oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives arises from variations in the N1 substituent and additional functional groups. Below is a comparative analysis of key analogs:

Key Findings

Substituent Effects on Physicochemical Properties :

- Lipophilicity : Fluorinated derivatives (e.g., trifluoroethyl or trifluoromethylphenyl) exhibit increased lipophilicity, enhancing membrane permeability .

- Solubility : The carboxylic acid group ensures moderate aqueous solubility, but bulky substituents (e.g., hexyloxybenzyl in ) may reduce it.

Synthetic Methods :

- N-Alkylation : Most compounds are synthesized via alkylation of 2-hydroxynicotinic acid using bases like KOH or NaH and alkyl halides .

- Yields : Ethyl and benzyl derivatives achieve high yields (67–100%), while complex substituents (e.g., imidazole-propyl) require multi-step routes .

Biological Relevance: Pharmaceutical Potential: The imidazole-propyl analog () and fluorinated derivatives () are highlighted as drug precursors or ligands due to their ability to interact with enzymes or receptors. Coordination Chemistry: The carboxylic acid group enables metal chelation, useful in catalysis or metallodrug design .

Structural Characterization :

Biological Activity

2-Oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridine-3-carboxylic acid (CAS Number: 941868-31-1) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of 2-Oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridine-3-carboxylic acid is C12H10N2O3. The compound features a pyridine ring, which is crucial for its biological activity. The structural attributes of this compound allow it to interact with various biological targets, enhancing its therapeutic potential.

Biological Activity Overview

Research indicates that 2-Oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridine-3-carboxylic acid exhibits several biological activities, including:

- Antitumor Activity : Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines such as MDA-MB-231 and HeLa. The antiproliferative effects are often quantified using IC50 values, with lower values indicating higher potency. For instance, certain derivatives have demonstrated IC50 values as low as 0.0046 mM against specific cancer cell lines .

- Antiviral Properties : Some analogues have been evaluated for their ability to inhibit viral replication. For example, compounds derived from similar structures have shown activity against HIV by inhibiting reverse transcriptase (RT) and RNase H activities at low micromolar concentrations .

Structure-Activity Relationship (SAR)

The biological activity of 2-Oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridine-3-carboxylic acid is highly influenced by its structural modifications.

Key Findings:

- Functional Groups : The presence of hydroxyl (-OH) groups and methoxy (-OMe) groups has been shown to enhance antiproliferative activity. For example, compounds with ortho and para substitutions on the aromatic ring exhibited improved IC50 values .

- Pyridine Derivatives : Variations in the pyridine moiety significantly affect the compound's efficacy. Modifications that increase hydrophobic interactions tend to improve cell membrane permeability and biological activity .

Case Studies

Several studies have highlighted the effectiveness of 2-Oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridine-3-carboxylic acid and its derivatives:

These findings suggest that the compound's modifications can lead to significant improvements in therapeutic efficacy.

Q & A

Basic Question

- NMR : H and C NMR confirm the pyridine ring proton environments and carboxylic acid moiety. The deshielded carbonyl (C=O) signal appears at ~165–170 ppm in C NMR.

- IR : Strong absorption bands at ~1700 cm (C=O stretch) and ~2500–3000 cm (carboxylic acid O-H).

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] for CHNO: calc. 251.08).

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve bond lengths and angles, particularly the planarity of the dihydropyridine ring .

How can contradictions in crystallographic data be resolved during structure determination?

Advanced Question

Discrepancies may arise from disorder in the pyridin-2-ylmethyl group or hydrogen-bonding networks. Strategies include:

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices.

- Hydrogen bonding analysis : Compare experimental hydrogen positions (e.g., carboxylic acid protons) with DFT-optimized geometries.

- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry . For example, a study resolved disorder in a related dihydropyridine derivative by refining two conformers with occupancy ratios of 0.7:0.3 .

What biological activities are reported for 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives?

Basic Question

These derivatives exhibit:

- Metal coordination : The carboxylic acid and pyridine N atoms act as bidentate ligands for transition metals (e.g., Cu, Fe), relevant to catalysis or bioinorganic studies .

- Pharmacological potential : Structural analogs show antitumor, antimicrobial, and neuroprotective activities. For instance, 5-cyano-6-mercapto derivatives inhibit kinase enzymes .

What strategies enhance biological activity while maintaining solubility?

Advanced Question

- Substituent engineering : Introduce hydrophilic groups (e.g., -OH, -NH) at the pyridine C4/C5 positions to improve water solubility.

- Prodrug approaches : Esterify the carboxylic acid to enhance membrane permeability, with in vivo hydrolysis regenerating the active form.

- Structure-activity relationship (SAR) studies : Systematic substitution of the pyridin-2-ylmethyl group with heteroaryl moieties (e.g., pyrazine) balances potency and solubility. For example, 4-hydroxy analogs showed improved IC values in cytotoxicity assays .

How can computational methods aid in predicting reactivity or binding modes?

Advanced Question

- DFT calculations : Predict electrophilic/nucleophilic sites via Fukui indices. The C5 position is often reactive due to conjugation with the carbonyl group.

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes). A study on related pyridinecarboxylic acids revealed hydrogen bonding with ATP-binding pockets .

- MD simulations : Assess stability of metal complexes in aqueous environments .

What are the challenges in scaling up synthesis for preclinical studies?

Advanced Question

- Purification : Column chromatography is impractical at scale; alternative methods include pH-controlled crystallization or solvent/anti-solvent precipitation.

- Byproduct management : Cyanoacetamide dimerization can occur; optimize stoichiometry and add inhibitors (e.g., TEMPO).

- Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progression and minimize batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.